6alpha-Hydroxyhispanone

Description

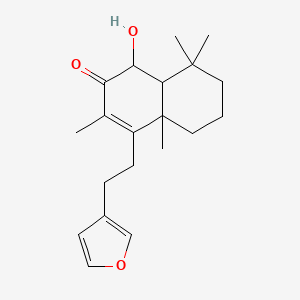

6α-Hydroxyhispanone (CAS: 596814-48-1; Molecular Formula: C20H28O3; Molecular Weight: 316.44 g/mol) is a diterpenoid natural product derived from the Hispanone skeleton. It is characterized by a hydroxyl group at the C6 position in the α-configuration, which significantly influences its physicochemical and biological properties . This compound is primarily used in life sciences research, particularly in studies exploring diterpenoid biosynthesis, anti-inflammatory mechanisms, and structure-activity relationships (SAR) .

Properties

IUPAC Name |

4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-13-15(7-6-14-8-11-23-12-14)20(4)10-5-9-19(2,3)18(20)17(22)16(13)21/h8,11-12,17-18,22H,5-7,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPSYXFTGTUODI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2(CCCC(C2C(C1=O)O)(C)C)C)CCC3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 6alpha-Hydroxyhispanone can be synthesized through chemical synthesis or extracted from natural sources. One common synthetic route involves the use of specific reagents and catalysts to facilitate the formation of the compound. The reaction conditions typically include controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis. This process may include the use of advanced techniques such as chromatography and crystallization to purify the compound. The production methods are designed to maximize yield and ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions: 6alpha-Hydroxyhispanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace specific functional groups within the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6alpha-Hydroxyhispanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6alpha-Hydroxyhispanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group plays a crucial role in its reactivity and ability to form hydrogen bonds with target molecules. This interaction can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Key Features:

- Structural Backbone : A bicyclic diterpene core with a hydroxyl group at C6 (α-position).

- Availability : Commercialized as a high-purity reagent (≥98%) by suppliers like MyBioSource, with recommended storage at -20°C for long-term stability .

Comparison with Structurally Related Compounds

Structural Analogues of Hispanone Derivatives

The following table summarizes key structural and functional differences between 6α-Hydroxyhispanone and its analogues:

Key Differences and Implications

Hydroxylation Position: 6α-Hydroxyhispanone and 6β-Hydroxyhispanone are stereoisomers differing only in the orientation of the hydroxyl group at C4.

Bioactivity Profile: Hispanone demonstrates anti-inflammatory activity, which is attributed to its inhibition of superoxide anion generation and elastase release. The addition of a hydroxyl group in 6α-Hydroxyhispanone may modulate these effects, though specific data is absent in the evidence . 6α-Hydroxyhispanone is primarily utilized as a research tool for SAR studies, suggesting its role in elucidating how hydroxylation impacts diterpenoid functionality .

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Critical for confirming the α- or β-configuration of hydroxyl groups in Hispanone derivatives. For example, δH shifts in <sup>1</sup>H-NMR spectra can distinguish between α- and β-hydroxyls .

- Mass Spectrometry (MS): Used to verify molecular weights and fragmentation patterns, as seen in related compounds like irisquinone ().

Potential Research Directions

- Comparative Bioactivity Studies: Direct comparison of 6α- and 6β-Hydroxyhispanone in anti-inflammatory assays to determine stereochemical influences.

- Metabolic Stability : Investigation of hydroxylation effects on pharmacokinetics using in vitro models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.